molecular formula C19H24N2O4S2 B6571635 1-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide CAS No. 946284-47-5

1-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide

Cat. No.: B6571635
CAS No.: 946284-47-5
M. Wt: 408.5 g/mol
InChI Key: RLEPFDWUWSAMMJ-UHFFFAOYSA-N
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Description

1-Phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide is a complex organic compound, known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of sulfonamides, which are characterized by the presence of the sulfonamide group. Due to its intricate structure, this compound has garnered interest for its potential use in medicinal chemistry and other areas of research.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of drugs , suggesting that it may interact with various biological targets depending on the specific drug it’s used to create.

Mode of Action

It’s known that this compound is a commonly used trifluoromethanesulfonylation reagent . It’s generally used for the trifluoromethanesulfonylation reaction of phenolic hydroxyl groups, amino groups, and allyl alcohols . This suggests that it interacts with its targets by introducing a trifluoromethanesulfonyl group, which can significantly alter the properties of the target molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide typically involves a multi-step organic synthesis process. One common method includes:

  • Formation of Tetrahydroquinoline: Starting from an aniline derivative, a cyclization reaction is performed to create the tetrahydroquinoline core. This is often achieved through acid-catalyzed cyclization.

  • Sulfonylation: Introduction of the sulfonyl group (propane-1-sulfonyl) to the tetrahydroquinoline core is typically done via sulfonyl chloride in the presence of a base.

  • Methanesulfonamide Formation:

Industrial Production Methods

Industrial production of such complex organic compounds often relies on similar methods but on a larger scale. Advanced techniques like flow chemistry can be employed to improve yield and efficiency. Purification steps, such as recrystallization and chromatography, are essential to ensure the desired compound's quality.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide can undergo several types of chemical reactions:

  • Oxidation: The phenyl and tetrahydroquinoline moieties can be oxidized under strong oxidative conditions.

  • Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: LiAlH4, sodium borohydride (NaBH4)

  • Substitution: Halogenation agents like Br2, nitration using HNO3/H2SO4

Major Products

Depending on the reaction, products can vary:

  • Oxidation: Quinoline derivatives

  • Reduction: Amines or alcohols

  • Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-Phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide finds applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • Sulfamethoxazole: Another sulfonamide with broad-spectrum antibacterial activity.

  • Quinoline derivatives: Known for their antimalarial and anticancer properties.

Unique Features

1-Phenyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide stands out due to its unique combination of phenyl, sulfonyl, and tetrahydroquinoline groups, offering distinct biological activities and applications.

By exploring the synthesis, reactions, applications, mechanism of action, and comparison with similar compounds, this detailed overview sheds light on the multifaceted nature of this compound. Its potential in various scientific domains continues to drive research and development efforts.

Properties

IUPAC Name

1-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-2-13-27(24,25)21-12-6-9-17-14-18(10-11-19(17)21)20-26(22,23)15-16-7-4-3-5-8-16/h3-5,7-8,10-11,14,20H,2,6,9,12-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEPFDWUWSAMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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